molecular formula C17H13ClO2 B2873602 3-(4-Chlorophenyl)-4,7-dimethylchromen-2-one CAS No. 720676-37-9

3-(4-Chlorophenyl)-4,7-dimethylchromen-2-one

Cat. No.: B2873602
CAS No.: 720676-37-9
M. Wt: 284.74
InChI Key: BEXWVDUZDJNLEQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4,7-dimethylchromen-2-one is a useful research compound. Its molecular formula is C17H13ClO2 and its molecular weight is 284.74. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Tool and Drug Lead

A significant application of 3-(4-Chlorophenyl)-4,7-dimethylchromen-2-one derivatives is found in pharmacological research. For instance, a compound identified as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride has been discovered as a nonpeptidic agonist of the urotensin-II receptor with a notable selectivity and potential as a drug lead. This finding highlights the use of such derivatives in exploring receptor functions and as a basis for drug development due to their selective agonist properties (Croston et al., 2002).

Chemical Reactivity and Photophysics

The photochemistry of derivatives, such as 4-chlorophenol, has been studied for its reactivity under various conditions, showcasing how these compounds undergo reductive dehalogenation. This study contributes to our understanding of the chemical reactivity of chlorophenyl compounds under light exposure, providing insights into their potential applications in synthesis and degradation processes (Protti et al., 2004).

Electronic and Optical Properties

Research into the synthesis, electrochemistry, and photophysics of phlorin macrocycles, including derivatives with various aryl groups, sheds light on the influence of substitution on electronic and optical properties. These studies demonstrate how modifications to the chlorophenyl component can significantly affect the redox behavior and photophysical characteristics of compounds, with potential implications for their application in electronic and optical devices (Pistner et al., 2013).

Environmental Degradation

The degradation of chlorophenyl derivatives, such as 4-chloro-3,5-dimethylphenol, under UV light and advanced oxidation processes has been explored to understand their persistence and potential toxicity in the environment. This research is crucial for developing effective strategies for the removal of harmful compounds from water, contributing to environmental protection and public health (Li et al., 2020).

Molecular Structure and Nonlinear Optical Properties

The structural analysis and investigation of nonlinear optical properties of novel compounds reveal the potential of chlorophenyl derivatives in applications such as optical limiting. This research highlights the versatility of these compounds in developing materials for optical devices, leveraging their unique absorption and emission properties (Rahulan et al., 2014).

Properties

IUPAC Name

3-(4-chlorophenyl)-4,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO2/c1-10-3-8-14-11(2)16(17(19)20-15(14)9-10)12-4-6-13(18)7-5-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXWVDUZDJNLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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